p-Hydroxy elvitegravir p-Hydroxy elvitegravir
Brand Name: Vulcanchem
CAS No.: 870648-10-5
VCID: VC0192942
InChI: InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1
SMILES: CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
Molecular Formula: C23H23ClFNO6
Molecular Weight: 463.9 g/mol

p-Hydroxy elvitegravir

CAS No.: 870648-10-5

VCID: VC0192942

Molecular Formula: C23H23ClFNO6

Molecular Weight: 463.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

p-Hydroxy elvitegravir - 870648-10-5

Description

p-Hydroxy elvitegravir is a derivative of elvitegravir, an antiretroviral medication used to treat HIV-1 infections. Elvitegravir, developed by Gilead Sciences, was first approved by the FDA in 2012 as part of a fixed-dose combination known as Stribild . It functions as an integrase strand transfer inhibitor, which means it inhibits the integrase enzyme that HIV-1 needs to integrate viral DNA into the host genome, effectively blocking viral replication . While elvitegravir is available in single-dose tablets, it must be used with a HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug . Brand names for elvitegravir include Genvoya and Stribild .

As a metabolite of elvitegravir, p-Hydroxy elvitegravir retains some integrase inhibition activity. Elvitegravir is metabolized via the cytochrome P450 system (CYP3A) and uridine diphosphate-glucuronosyltransferases (UGT1A1 and UGT1A3). Studies suggest that metabolites like p-Hydroxy elvitegravir may contribute to the overall pharmacological profile of elvitegravir. Research on elvitegravir has demonstrated its ability to reduce viral load in HIV-infected individuals .

Similar compounds include raltegravir and dolutegravir, both of which are integrase inhibitors with similar mechanisms of action. However, p-Hydroxy elvitegravir is unique due to the presence of a hydroxy group at the para position, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other integrase inhibitors.

CAS No. 870648-10-5
Product Name p-Hydroxy elvitegravir
Molecular Formula C23H23ClFNO6
Molecular Weight 463.9 g/mol
IUPAC Name 6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1
Standard InChIKey GNIALGRWHDDBLY-QGZVFWFLSA-N
SMILES CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
Canonical SMILES CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
Purity > 95%
PubChem Compound 11547180
Last Modified Apr 15 2024

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